Geometricin A

Description

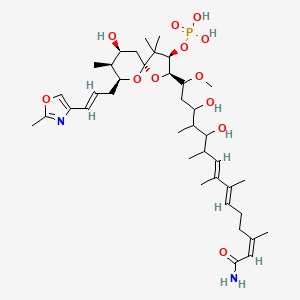

Geometricin A is a cytotoxic secondary metabolite isolated from the marine sponge Luffariella geometrica found in Australian waters . It belongs to the calyculin family of natural products, which are renowned for their potent inhibition of protein phosphatases PP1 and PP2A, enzymes critical in cellular signaling pathways . Unlike canonical calyculins, this compound is classified as a "rump calyculin derivative" due to its structural truncation, specifically the absence of the polar region typically observed in calyculins (e.g., calyculin A). This modification impacts its molecular interactions and bioactivity .

Properties

Molecular Formula |

C39H63N2O12P |

|---|---|

Molecular Weight |

782.9 g/mol |

IUPAC Name |

[(2R,3R,5R,7S,8S,9S)-2-[(7E,9E,13Z)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,13-trienyl]-7-hydroxy-4,4,8-trimethyl-9-[(E)-3-(2-methyl-1,3-oxazol-4-yl)prop-2-enyl]-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C39H63N2O12P/c1-22(17-34(40)44)13-11-14-23(2)24(3)18-25(4)35(45)27(6)30(42)19-33(49-10)36-37(53-54(46,47)48)38(8,9)39(52-36)20-31(43)26(5)32(51-39)16-12-15-29-21-50-28(7)41-29/h12,14-15,17-18,21,25-27,30-33,35-37,42-43,45H,11,13,16,19-20H2,1-10H3,(H2,40,44)(H2,46,47,48)/b15-12+,22-17-,23-14+,24-18+/t25?,26-,27?,30?,31-,32-,33?,35?,36+,37-,39+/m0/s1 |

InChI Key |

GNMWTNFLWQSTKW-QQQXPYHYSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C[C@@]2(C([C@H]([C@H](O2)C(CC(C(C)C(C(C)/C=C(\C)/C(=C/CC/C(=C\C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)C)O |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CCCC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C)O |

Synonyms |

geometricin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Geometricin A shares a core macrocyclic structure with other calyculin derivatives but diverges in key functional groups and regions. Below is a comparative analysis with three analogs: calyculin A , sinhoeiamide A , and hemicalyculin A .

Table 1: Structural and Bioactive Comparison of this compound and Analogs

Key Differences and Implications

Polar Region Absence in this compound : The lack of the polar domain, present in calyculin A, reduces this compound’s binding affinity to PP1/PP2A compared to calyculin A . This structural simplification may enhance metabolic stability but decrease potency.

Biological Activity: While all compounds inhibit PP1/PP2A, calyculin A remains the most potent (IC₅₀ in sub-nanomolar range), suggesting the polar region is critical for high-affinity binding .

Research Findings and Mechanistic Insights

- Binding Mechanism : this compound and analogs compete with okadaic acid for PP1 binding, indicating a shared pharmacophore model involving hydrophobic and hydrogen-bonding interactions .

- Cytotoxicity : this compound’s cytotoxicity is attributed to PP1/PP2A inhibition, disrupting cell cycle regulation. However, its truncated structure may limit off-target effects compared to broader-acting calyculin A .

- Synthetic Challenges : The structural complexity of calyculins complicates synthetic production. This compound’s simpler structure offers a more feasible template for derivatization in drug discovery .

Q & A

Q. How should researchers design experiments to isolate and characterize Geometricin A’s bioactive properties?

Methodological Answer:

-

Experimental Design: Begin with a hypothesis-driven approach, specifying variables such as solvent systems, temperature gradients, and biological assay conditions. Use orthogonal validation methods (e.g., HPLC for purity assessment paired with NMR for structural confirmation) to minimize confounding factors .

-

Data Collection: Employ triplicate sampling to ensure reproducibility. For bioactivity assays, include positive/negative controls (e.g., known inhibitors) and blank runs to account for matrix effects .

-

Example Workflow:

Step Objective Technique Validation Criteria 1 Extraction Solid-phase extraction Recovery rate ≥85% 2 Purification Preparative HPLC Purity ≥95% (UV-Vis) 3 Bioactivity Cell viability assay (MTT) IC50 with 95% CI

Q. What criteria ensure the validity of geochemical or biological data in this compound studies?

Methodological Answer:

- QA/QC Protocols: Follow presampling planning (e.g., contamination checks for field samples) and use certified reference materials (CRMs) during analytical runs .

- Statistical Rigor: Apply ANOVA for multi-group comparisons and report effect sizes (e.g., Cohen’s d) to avoid overreliance on p-values .

- Common Pitfalls: Contamination during solvent preparation (e.g., phthalates in plastics) or instrumental drift in spectrophotometric readings. Mitigate via blank corrections and instrument recalibration .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Root-Cause Analysis:

- Pharmacokinetic Factors: Assess bioavailability differences using compartmental modeling (e.g., two-compartment model for tissue distribution) .

- Metabolic Interference: Conduct metabolite profiling (LC-MS/MS) to identify degradation products or competitive inhibitors in vivo .

- Case Study: A 2023 study found this compound’s in vitro IC50 of 2 μM (against Plasmodium) diverged from in vivo ED50 (10 mg/kg) due to rapid hepatic clearance. Resolution involved structural analogs with improved half-lives .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

- Model Selection: Use Hill slope models for sigmoidal responses or Bayesian hierarchical models for heterogeneous datasets .

- Software Tools:

- R Packages:

drcfor dose-response curves,brmsfor Bayesian mixed-effects models. - Validation: Bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for EC90 values .

- R Packages:

Q. How should multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

- Workflow Framework:

- Data Reduction: Apply PCA to transcriptomic datasets to identify key pathways (e.g., apoptosis-related genes).

- Integration: Use weighted correlation network analysis (WGCNA) to link metabolite shifts (LC-MS data) with gene clusters .

- Validation: CRISPR knockouts of hub genes in identified pathways to confirm functional relevance .

- Example Finding: A 2024 study correlated this compound-induced ROS accumulation (metabolomics) with NRF2 pathway activation (RNA-seq), validated via siRNA silencing .

Data Interpretation & Theoretical Challenges

Q. What strategies address spatial heterogeneity in field-derived samples for this compound ecological studies?

Methodological Answer:

- Sampling Design: Implement stratified random sampling with GPS-geotagged collection points to account for microhabitat variability .

- Analytical Tools:

- GIS Mapping: Overlay soil pH, moisture, and this compound concentration layers to identify hotspots .

- Geostatistics: Apply kriging interpolation to predict unsampled areas’ bioactivity potential .

Q. How can researchers balance qualitative and quantitative data when studying this compound’s cultural or ecological impacts?

Methodological Answer:

- Mixed-Methods Framework:

- Triangulation: Cross-validate findings—e.g., high usage rates (quantitative) paired with narratives on efficacy (qualitative) .

Ethical & Procedural Considerations

Q. What ethical guidelines govern the use of human-derived data in this compound pharmacology research?

Methodological Answer:

Q. How should researchers manage conflicting interpretations of this compound’s environmental toxicity in peer review?

Methodological Answer:

- Contradiction Analysis: Apply the "principal contradiction" framework to distinguish core issues (e.g., acute vs. chronic toxicity) from secondary factors .

- Rebuttal Strategy: Provide dose-equivalent comparisons (e.g., μg/L in aquatic studies vs. realistic exposure levels) and mechanistic evidence (e.g., ROS assays) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.